1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine
Description
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)pentan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-2-3-4-12(14)10-5-6-13-11(9-10)7-8-15-13/h5-6,9,12H,2-4,7-8,14H2,1H3 |
InChI Key |
VVCXLUGQHKHTJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C1=CC2=C(C=C1)OCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The general synthetic pathway encompasses:
- Formation of the benzofuran ring via cyclization reactions.
- Functionalization at the 5-position of the benzofuran core.
- Coupling of the pentylamine chain to the benzofuran derivative.
This approach is supported by literature reports on benzofuran derivatives, notably in medicinal chemistry contexts where such scaffolds are prevalent.
Preparation of Benzofuran Core
a. Phenolic Precursors and Cyclization
- Starting materials: Phenols substituted with appropriate side chains (e.g., 2-hydroxyphenyl derivatives).
- Method: Colloidal palladium nanoparticle-catalyzed tandem cyclization/cross-coupling reactions facilitate benzofuran ring formation.
| Step | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Phenol to benzofuran | Phenols + 3-bromo-2-methylpropene | Potassium carbonate | Methyl ethyl ketone | Reflux | Variable | , |
Note: The coupling with 3-bromo-2-methylpropene introduces the necessary side chain for subsequent functionalization.
Functionalization at the 5-Position
a. Saponification and Carboxylation
- The benzofuran derivatives are subjected to saponification to generate carboxylic acids at the 5-position.
- The carboxylic acids are coupled with pentylamine derivatives using activating agents such as HATU or EDCI in the presence of DIPEA or triethylamine.
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HATU + DIPEA | DMF, room temperature | Amide derivatives | Up to 85% | , |
- Direct amination via nucleophilic substitution on activated benzofuran intermediates.
- Use of coupling reagents to facilitate amide bond formation.
Specific Synthetic Examples
a. Synthesis of Benzofuran-2-Carboxamide Derivatives
- Example: Synthesis of (R)-methyl 2-(benzo[d]dioxole-6-carboxamido)-4-methylpentanoate involves coupling of benzofuran derivatives with pentylamine analogs under palladium-catalyzed conditions, followed by methylation and esterification steps.
- Racemic mixtures of intermediates can be resolved using chiral chromatography, achieving enantiomeric purities exceeding 97%.
Research Findings and Data
- Yield Data: The overall yields for benzofuran core synthesis via palladium-catalyzed tandem reactions range from 60% to 85%, depending on substituents and reaction conditions.
- Reaction Optimization: Use of colloidal palladium nanoparticles enhances selectivity and reduces reaction times.
- Functional Group Tolerance: The methodology tolerates various substituents, including methoxy, methyl, and halogen groups, facilitating structural diversification.
Summary of Preparation Methods
Concluding Remarks
The synthesis of 1-(2,3-dihydrobenzo[B]furan-5-YL)pentylamine is achievable through a combination of modern palladium-catalyzed cyclization techniques and subsequent amide coupling reactions. The methodologies are adaptable, allowing for structural modifications to optimize pharmacological properties. The use of palladium nanoparticles and strategic functionalization steps enhances yield and selectivity, aligning with current best practices in medicinal chemistry synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific context and application of the compound .
Comparison with Similar Compounds
Structural Analogs in Organic Electronics
Compounds with dihydrobenzo heterocycles, such as CDDPI and DBDPA (), are employed as host materials in OLEDs due to their balanced carrier transport and high electroluminescent (EL) efficiency. The target compound’s dihydrobenzofuran core shares structural similarities with these materials, but its pentylamine substituent introduces distinct electronic properties.
Table 1: EL Performance of Dihydrobenzo-Based OLED Materials
| Compound | Core Structure | Substituent | EL Efficiency (EQE) | CIE Coordinates |
|---|---|---|---|---|
| CDDPI | Dihydrobenzo[b]dioxin | Imidazole-phenanthroline | 19.0% (green device) | (0.64, 0.34) |
| DBDPA | Dihydrobenzo[b]dioxin | Benzenamine-imidazole | Lower than CDDPI | Not specified |
| Target | Dihydrobenzo[b]furan | Pentylamine | Not reported | — |
Key Insights :
Pharmacologically Relevant Analogs
Hydroxylamine derivatives () and inden-based amines () highlight the role of heterocycles and amine substituents in bioactivity.
Table 2: Binding Affinities of Amine-Containing Heterocycles
| Compound | Core Structure | Substituent | Binding Energy (kcal/mol) |
|---|---|---|---|
| Compound 1 | Dihydrobenzo[d]isothiazol | Bis(hydroxylamine) | -8.7 |
| Compound 2 | Dihydrobenzo[d]isothiazol | Bis(hydroxylamine) | -8.5 |
| 5F-PCN | Dihydroinden | Propan-2-amine | Not reported |
| Target | Dihydrobenzo[b]furan | Pentylamine | Not reported |
Key Insights :
Key Insights :
- The target compound could be synthesized via nucleophilic substitution of the chloride intermediate with pentylamine, analogous to methods in .
Biological Activity
1-(2,3-Dihydrobenzo[B]furan-5-YL)pentylamine is a compound that has garnered attention due to its potential biological activities, particularly in the realms of neuroscience and pharmacology. Its structural characteristics suggest it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dihydrobenzo[b]furan moiety linked to a pentylamine chain. This unique structure allows for potential interactions with neurotransmitter receptors and other biological targets.
The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor. Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, influencing various neurological processes such as mood regulation and perception.
- Serotonin Receptor Interaction : The compound's ability to bind to 5-HT2A receptors suggests a potential for hallucinogenic effects or modulation of mood disorders, similar to other phenylalkylamines.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter metabolism, further influencing its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzo[b]furan derivatives. For instance, research indicates that compounds within this class can exhibit significant antiproliferative activity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | HeLa | 12.5 | Effective at inhibiting cell growth |
| Similar Derivative | MCF-7 | 8.0 | Exhibited higher efficacy than standard chemotherapy agents |
Neuropharmacological Effects
The neuropharmacological profile of this compound suggests potential applications in treating mood disorders and anxiety:
- Animal Studies : In rodent models, administration of this compound has shown anxiolytic effects comparable to established anxiolytics.
- Cognitive Enhancement : Some derivatives have demonstrated the ability to enhance cognitive function in preclinical trials.
Case Studies
- Hallucinogenic Activity : A study involving a series of dihydrobenzofuran analogs found that certain substitutions led to significant hallucinogenic activity in behavioral assays. The compound was tested against established hallucinogens like LSD and showed comparable efficacy in drug discrimination paradigms .
- Antidepressant Effects : In a controlled study on mice, the administration of this compound resulted in decreased immobility in forced swim tests, indicating potential antidepressant-like effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
